12-O-Tiglylphorbol-13-isobutyrate CAS 92214-54-5 chemical structure and properties
12-O-Tiglylphorbol-13-isobutyrate CAS 92214-54-5 chemical structure and properties
An In-Depth Technical Guide to 12-O-Tiglylphorbol-13-isobutyrate (CAS 92214-54-5): Properties, Mechanism, and Application
Introduction
12-O-Tiglylphorbol-13-isobutyrate is a naturally occurring phorbol diester, a class of tetracyclic diterpenoids isolated from the seed oil of plants such as Croton tiglium L. and Euphorbia lathyris L.[1][]. As a member of the phorbol ester family, it is recognized as a potent biological modulator, primarily functioning as a powerful activator of Protein Kinase C (PKC). This activity makes it an invaluable tool in scientific research for elucidating the complex roles of PKC in cellular signal transduction pathways. Its ability to mimic the endogenous second messenger diacylglycerol (DAG) allows for the controlled induction of PKC-mediated events, including cell proliferation, differentiation, apoptosis, and inflammation, making it particularly relevant in the fields of oncology, immunology, and drug development.[3]
This guide provides a comprehensive technical overview of 12-O-Tiglylphorbol-13-isobutyrate, detailing its chemical and physical properties, mechanism of action, essential experimental protocols, and critical safety and handling procedures to support its effective and safe use in a research setting.
Section 1: Chemical Identity and Physicochemical Properties
The precise chemical structure of 12-O-Tiglylphorbol-13-isobutyrate underpins its biological activity. The tiglate and isobutyrate ester groups at the C12 and C13 positions of the core phorbol skeleton are critical for its interaction with the C1 domain of PKC.
| Property | Data |
| CAS Number | 92214-54-5[][4][5] |
| Molecular Formula | C29H40O8[][6][7] |
| Molecular Weight | 516.62 g/mol [][7] |
| IUPAC Name | [(1S,2S,6R,10S,11R,13S,14R,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-13-(2-methylpropanoyloxy)-5-oxo-14-tetracyclo[8.5.0.0²,⁶.0¹¹,¹³]pentadeca-3,8-dienyl] (E)-2-methylbut-2-enoate[] |
| Appearance | White powder[] |
| Purity | Typically >98%[] |
| Natural Source | Croton tiglium L., Euphorbia lathyris L.[1][] |
| Solubility | Soluble in DMSO, ethanol, ethyl acetate; practically insoluble in water[8][9] |
| Storage | Store solid at -20°C, protected from light. Store stock solutions at -20°C for up to 3 months[8][10] |
Section 2: Mechanism of Action - The Role of Protein Kinase C (PKC)
The primary mechanism of action for 12-O-Tiglylphorbol-13-isobutyrate is the direct binding and activation of Protein Kinase C (PKC) isozymes. Phorbol esters are structural analogs of diacylglycerol (DAG), the physiological activator of PKC. They bind with high affinity to the C1 domain present in conventional (α, βI, βII, γ) and novel (δ, ε, η, θ) PKC isoforms, inducing a conformational change that activates the enzyme's kinase function.[3]
Upon activation, PKC translocates from the cytosol to cellular membranes, where it phosphorylates a wide array of substrate proteins on their serine and threonine residues. This phosphorylation cascade triggers numerous downstream signaling pathways, including the Ras/Raf/MEK/ERK (MAPK) pathway, which is central to regulating gene expression and cellular processes like growth and division.[3] The specific cellular outcome depends on the cell type, the specific PKC isoforms expressed, and the broader signaling context.
Caption: PKC activation by 12-O-Tiglylphorbol-13-isobutyrate, mimicking DAG.
Section 3: Applications in Research
The potent and specific activation of PKC makes 12-O-Tiglylphorbol-13-isobutyrate a versatile research compound.
-
Signal Transduction Studies: It is widely used to investigate the roles of specific PKC isoforms in signaling networks. By activating these pathways on demand, researchers can map downstream phosphorylation events and their functional consequences.[3]
-
Tumor Promotion and Cancer Research: Like the well-known phorbol ester TPA (PMA), 12-O-Tiglylphorbol-13-isobutyrate can act as a tumor promoter in some models.[9][10] This property is exploited to study the mechanisms of carcinogenesis. Conversely, in other contexts, PKC activation can induce differentiation or apoptosis in cancer cells, highlighting its context-dependent role. For instance, it has demonstrated cytotoxicity against human SNU387 and U937 cancer cell lines.[11][12]
-
Immunology: PKC signaling is critical for immune cell activation, particularly in T-lymphocytes. This compound can be used to stimulate immune cells in vitro to study cytokine production, proliferation, and other effector functions.
Section 4: Experimental Protocols and Handling
Part 4.1: Critical Safety and Handling Precautions
Phorbol esters are potent biological agents and potential tumor promoters that must be handled with extreme caution.[9]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene) when handling the solid compound or its solutions.[6][9][13]
-
Ventilation: Handle the solid powder and prepare stock solutions in a chemical fume hood or a ventilated enclosure to avoid inhaling airborne particulates.[14]
-
Exposure Avoidance: Avoid all direct contact with skin and eyes.[6][15] In case of accidental contact, immediately wash the affected skin area with soap and plenty of water, and flush eyes for at least 15 minutes.[6]
-
Decontamination and Disposal: All contaminated surfaces and labware should be decontaminated. Phorbol esters can be inactivated by treatment with a 5% sodium hypochlorite (bleach) solution.[14] Dispose of all waste according to institutional guidelines for hazardous chemical waste.
Part 4.2: Storage and Solution Preparation
The stability of phorbol esters is critical for reproducible experimental results. They are known to be labile and sensitive to light.[16]
Step-by-Step Stock Solution Preparation (10 mM in DMSO):
-
Allow the vial of solid 12-O-Tiglylphorbol-13-isobutyrate to equilibrate to room temperature before opening to prevent moisture condensation.
-
In a chemical fume hood, weigh the desired amount of the compound. For 1 mg, the calculation is: (0.001 g) / (516.62 g/mol ) = 1.936 µmol.
-
To create a 10 mM stock, dissolve 1.936 µmol in 193.6 µL of high-purity, anhydrous DMSO.
-
Vortex the solution thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into small-volume, light-protecting (amber) tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C. Under these conditions, the solution should be stable for up to 3 months.[10]
Part 4.3: Protocol for In Vitro PKC Activation and Western Blot Analysis
This protocol outlines a general workflow for treating a mammalian cell line (e.g., HeLa or U937) to induce PKC activation and subsequently analyze the phosphorylation of a downstream target, such as ERK1/2 (p44/42 MAPK).
Caption: Experimental workflow for analysis of PKC pathway activation.
Detailed Steps:
-
Cell Seeding: Plate cells at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
Treatment: Prepare a working solution of 12-O-Tiglylphorbol-13-isobutyrate by diluting the DMSO stock in serum-free media. A final concentration range of 10-100 nM is a common starting point. Aspirate the old media from the cells and replace it with the media containing the compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the cells for a time appropriate for the signaling event of interest (e.g., 15-60 minutes for rapid phosphorylation events).
-
Cell Lysis: Place the culture plate on ice, aspirate the media, and wash the cells twice with ice-cold PBS. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[3]
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.[3]
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody targeting the phosphorylated protein of interest (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.[3]
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody for a housekeeping protein (e.g., β-actin) or the total (non-phosphorylated) form of the target protein.[3]
Conclusion
12-O-Tiglylphorbol-13-isobutyrate is a powerful and specific activator of Protein Kinase C, rendering it an essential pharmacological tool for researchers in cell biology and drug discovery. Its ability to potently stimulate PKC-dependent signaling pathways provides a controlled method for investigating a vast range of cellular functions. A thorough understanding of its chemical properties, mechanism of action, and the implementation of meticulous handling and experimental protocols are paramount to ensuring both user safety and the generation of high-quality, reproducible scientific data.
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